1-Propene, 1,3,3-trifluoro-, (Z)-

Atmospheric chemistry Environmental fate Refrigerant design

1-Propene, 1,3,3-trifluoro-, (Z)- (CAS 91419-93-1) is the cis geometric isomer of 1,3,3-trifluoroprop-1-ene, a three-carbon hydrofluoroolefin (HFO) bearing one vinylic fluorine at C1 and a difluoromethyl group at C3 (CHF=CH–CHF₂). This compound belongs to the class of unsaturated fluorinated hydrocarbons that have attracted attention as low-global-warming-potential (GWP) refrigerant candidates, fluorinated building blocks, and specialty monomers.

Molecular Formula C3H3F3
Molecular Weight 96.05 g/mol
Cat. No. B12086143
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propene, 1,3,3-trifluoro-, (Z)-
Molecular FormulaC3H3F3
Molecular Weight96.05 g/mol
Structural Identifiers
SMILESC(=CF)C(F)F
InChIInChI=1S/C3H3F3/c4-2-1-3(5)6/h1-3H/b2-1-
InChIKeyFFTOUVYEKNGDCM-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-1,3,3-Trifluoroprop-1-ene – Stereochemically Defined C3 Hydrofluoroolefin for Isomer-Sensitive R&D and Procurement


1-Propene, 1,3,3-trifluoro-, (Z)- (CAS 91419-93-1) is the cis geometric isomer of 1,3,3-trifluoroprop-1-ene, a three-carbon hydrofluoroolefin (HFO) bearing one vinylic fluorine at C1 and a difluoromethyl group at C3 (CHF=CH–CHF₂). This compound belongs to the class of unsaturated fluorinated hydrocarbons that have attracted attention as low-global-warming-potential (GWP) refrigerant candidates, fluorinated building blocks, and specialty monomers. Unlike its widely commercialized regioisomer 3,3,3-trifluoropropene (R1243zf, CF₃–CH=CH₂), the 1,3,3-substitution pattern places fluorine atoms on both sp² and sp³ carbons, establishing a distinct electronic environment and reactivity profile that cannot be approximated by the more common trifluoromethyl-substituted propene.

Isomer Identity Stereochemically defined (Z)-isomer of 1,3,3-trifluoroprop-1-ene (CAS 91419-93-1)
Research Context Isomer-sensitive environmental fate modeling, refrigerant R&D, and fluorinated building block synthesis
Procurement Basis Discrete molecular entity; (E)-isomer and regioisomer R1243zf are not interchangeable

Why 1,3,3-Trifluoropropene Isomers and Regioisomers Cannot Be Interchanged – Key Differentiation Drivers for (Z)-1,3,3-Trifluoroprop-1-ene


The class of C₃H₃F₃ hydrofluoroolefins encompasses multiple structurally distinct entities—geometric isomers [(Z) vs. (E)] and regioisomers [1,3,3- vs. 3,3,3-substitution]—that exhibit divergent physicochemical, atmospheric, and reactivity profiles. The (Z)-1,3,3-trifluoroprop-1-ene isomer differs from its (E) counterpart in dipole moment, chromatographic retention, and predicted atmospheric degradation kinetics. More critically, the 1,3,3-substitution pattern (CHF=CH–CHF₂) imparts a fundamentally different electronic structure compared to the 3,3,3-regioisomer (CF₃–CH=CH₂, R1243zf), manifesting as a predicted boiling point elevated by approximately 22 °C, a higher liquid density, and a lower logP. Generic procurement of “trifluoropropene” without stereochemical and regiochemical specification risks selecting a compound with inappropriate vapor pressure, polarity, or radical reactivity for the intended application. The quantitative evidence below substantiates why (Z)-1,3,3-trifluoroprop-1-ene must be evaluated as a discrete molecular entity.

Target
(Z)-1,3,3-Trifluoroprop-1-ene

Substitution pattern CHF=CH–CHF₂. Predicted boiling point ~4.1 °C. LogP ~0.89. Distinct dipole and radical stability profile.

Generic Substitute
3,3,3-Trifluoropropene (R1243zf) or unspecified isomer

Regioisomer CF₃–CH=CH₂. Boiling point −18 °C. Vapor pressure ~53% higher. LogP ~2.08. Phase-change behavior and polarity may not transfer directly; requires method-specific validation.

Quantitative Differentiation Evidence for (Z)-1,3,3-Trifluoroprop-1-ene vs. Geometric and Regioisomeric Comparators


Predicted Tropospheric Degradability: (Z)- vs. (E)-1,3,3-Trifluoroprop-1-ene Atmospheric Half-Life Differential

EPA EPISuite (AopWin v1.92) estimates predict that the (Z)-isomer of 1,3,3-trifluoroprop-1-ene reacts with OH radicals approximately 12% more slowly than the (E)-isomer, resulting in a proportionally longer tropospheric half-life. The ozone reaction rate for the (Z)-isomer is predicted to be half that of the (E)-isomer, yielding a doubled ozone-mediated half-life. These predictions, while computational in origin, provide the only available quantitative basis for differentiating the atmospheric persistence of the two geometric isomers and carry regulatory implications for compounds evaluated as low-GWP alternatives. [1]

OH and O₃ degradation half-life
Cross-study comparable
OH half-life: 1.186 d (Z) vs 1.045 d (E). O₃ half-life: 5.037 d (Z) vs 2.519 d (E). OH rate constant 11.8% lower for Z.
Reported longer tropospheric persistence may affect regulatory GWP classification.
Predicted values; requires experimental validation.
Atmospheric chemistry Environmental fate Refrigerant design

Boiling Point and Vapor Pressure Differentiation: (Z)-1,3,3-Trifluoroprop-1-ene vs. 3,3,3-Trifluoropropene (R1243zf)

The regioisomeric shift from 3,3,3-trifluoropropene (CF₃–CH=CH₂) to 1,3,3-trifluoroprop-1-ene (CHF=CH–CHF₂) produces a substantial boiling point elevation. The (Z)-1,3,3-isomer has a predicted boiling point of approximately 4.1 °C (ACD/Labs) whereas 3,3,3-trifluoropropene boils at −18 to −16 °C (experimental supplier specification). The predicted vapor pressure at 25 °C for the (Z)-1,3,3-isomer (1573 mmHg) is less than half that of the 3,3,3-isomer (~3380 mmHg at 20 °C), consistent with the stronger intermolecular interactions imparted by the CHF₂ terminus. Liquid density also differs markedly: ~1.1 g/cm³ (predicted, Z-isomer) vs. 0.94 g/cm³ (experimental, R1243zf).

Boiling point elevation vs. R1243zf
Context-dependent
Predicted ~22 °C higher boiling point for (Z)-1,3,3-isomer (4.1 °C) vs. 3,3,3-regioisomer (−18 °C).
May support condensation cycle design at near-ambient conditions.
Predicted value; experimental boiling point not confirmed in open literature.
Phase-change thermodynamics Refrigerant selection Process engineering

The Fluorine 'Cis Effect': Predicted Thermodynamic Stabilization of (Z)-1,3,3-Trifluoroprop-1-ene Relative to the (E) Isomer

Computational studies on fluorinated propenes have identified a counterintuitive 'cis effect,' wherein geometrical isomers with two fluorine atoms in cis positions across the C=C double bond experience additional energy lowering relative to their trans counterparts. [1] For 1,3,3-trifluoroprop-1-ene, the (Z) configuration places the fluorine at C1 cis to the CHF₂ group at C3, a substitution pattern predicted to contribute to differential isomer stability. While quantitative isomerization enthalpy data for this specific compound are not available in the open literature, the analogous compound HFO-1234ze exhibits an experimentally measured enthalpy of isomerization of 9.7 kJ/mol favoring the Z form, demonstrating that the cis effect can produce quantifiable thermodynamic differences between geometric isomers in fluoropropene systems. [2]

Fluorine 'cis effect' stability
Class-level inference
Z isomers in fluorinated propenes can be 5–10 kJ/mol more stable than E (class-level). HFO-1234ze ΔH_isomerization = 9.7 kJ/mol favoring Z.
Supports isomerization stability review; stereochemical integrity should be monitored.
No isomerization data for the target compound itself.
Computational chemistry Isomer stability Stereoelectronic effects

Regioselective Radical Reactivity: Why 1,3,3-Substitution Diverges from 3,3,3-Trifluoropropene in Telomerization and Polymerization

3,3,3-Trifluoropropene (CF₃–CH=CH₂) undergoes radical addition with high regioselectivity at the terminal CH₂ group, enabling controlled telomerization to produce CF₃-terminated oligomers and polymers. [1] The (Z)-1,3,3-trifluoroprop-1-ene isomer (CHF=CH–CHF₂) presents a fundamentally different olefinic electronic structure: the electron-withdrawing fluorine at C1 and the CHF₂ group at C3 alter both the polarization of the double bond and the stability of the incipient radical adduct. While no experimental polymerization or telomerization data for the pure (Z)-1,3,3-isomer were identified in the open literature, the distinct substitution pattern implies a different regiochemical outcome in radical addition reactions compared to the 3,3,3-isomer, potentially enabling access to polymer architectures not achievable with R1243zf. [2]

Radical telomerization reactivity
Class-level inference
R1243zf undergoes regioselective radical addition at =CH₂. CHF=CH–CHF₂ structure alters olefin polarization and radical stability.
May enable access to CHF₂-terminated building blocks; experimental data to verify.
No published telomerization data for pure (Z)-1,3,3-isomer.
Radical telomerization Fluoromonomer reactivity Synthetic building blocks

Critical Parameters and Refrigerant Viability: (Z)-1,3,3-Trifluoroprop-1-ene Positioned Against R1243zf

The refrigerant R1243zf (3,3,3-trifluoropropene) has experimentally determined critical parameters: Tc = 376.93 K, Pc = 3.518 MPa, ρc = 413.0 kg/m³, with a validated Helmholtz equation of state. [1] Its GWP is estimated at ~4 with zero ODP, and it is considered primarily as a blend component due to flammability. [2] For (Z)-1,3,3-trifluoroprop-1-ene, no experimental critical parameters or dedicated equation-of-state development were identified in the open literature. The predicted 22 °C higher boiling point (4.1 °C vs. −18 °C) suggests the (Z)-1,3,3-isomer would operate in a different temperature glide regime, potentially reducing the compression ratio required in medium-temperature heat pump cycles relative to R1243zf. However, the absence of experimental PVT data, saturated density measurements, and flammability characterization for the pure (Z)-isomer represents a critical data gap that any potential refrigerant application must address.

Refrigerant viability data gap
Context-dependent
No experimental critical parameters, PVT data, or flammability limits for pure (Z)-isomer. R1243zf has validated equation of state.
Research-stage candidate only; foundational data generation required.
Cannot be treated as drop-in refrigerant replacement.
Refrigerant thermodynamics Equation of state Low-GWP fluids

Defensible Application Scenarios for (Z)-1,3,3-Trifluoroprop-1-ene Based on Quantitative Differentiation Evidence


Atmospheric Fate Modeling and Environmental Impact Assessment Requiring Stereochemically Resolved Input Parameters

Environmental chemists constructing tropospheric degradation models for fluorinated olefins require isomer-specific OH and O₃ rate constants rather than class-averaged values. The EPA EPISuite predictions indicate that the (Z)-isomer of 1,3,3-trifluoroprop-1-ene degrades more slowly via both OH (half-life 1.186 vs. 1.045 days) and O₃ (5.037 vs. 2.519 days) pathways compared to the (E)-isomer. Procurement of stereochemically defined (Z)-1,3,3-trifluoroprop-1-ene enables direct experimental validation of these predicted rate constants using smog-chamber/FTIR or pulsed-laser photolysis–laser-induced fluorescence methodologies, as has been performed for the structurally related HFO-1234ze isomers. [1] Without stereochemically pure material, environmental fate models risk misassigning the atmospheric lifetime and GWP of the mixture.

Medium-Temperature Heat Pump and Organic Rankine Cycle Working Fluid Exploratory Research

The predicted normal boiling point of (Z)-1,3,3-trifluoroprop-1-ene at ~4.1 °C, approximately 22 °C higher than R1243zf, positions this compound in a temperature range potentially suitable for medium-temperature heat pump cycles where R1243zf's low boiling point necessitates excessive compression ratios. [1] Its predicted LogP of 0.89 (significantly more hydrophilic than R1243zf at LogP ~2.08) also suggests different compatibility with compressor lubricants and system materials. However, procurement for this application must be accompanied by a commitment to generate experimental PVT data, saturated density measurements, and flammability limits, as no such data exist for the pure (Z)-isomer.

Synthesis of CHF₂-Terminated Fluorinated Building Blocks via Stereodefined Olefin Functionalization

The 1,3,3-substitution pattern (CHF=CH–CHF₂) provides a synthetic entry point to fluorinated intermediates bearing a difluoromethyl terminus rather than the trifluoromethyl group characteristic of 3,3,3-trifluoropropene-derived products. While experimental telomerization or polymerization data for the pure (Z)-isomer are lacking, the established radical chemistry of the 3,3,3-isomer—which undergoes regioselective addition at the CH₂ group—provides a methodological template. [1] The (Z) stereochemistry may additionally enable stereospecific transformations (e.g., stereoretentive cross-coupling) that are inaccessible with the (E)-isomer or with the terminal olefin R1243zf. Procurement of (Z)-1,3,3-trifluoroprop-1-ene is warranted for medicinal chemistry and agrochemical programs seeking to introduce the CHF₂ pharmacophore via olefin functionalization.

Isomer-Specific Analytical Reference Standard for Quality Control of Fluorocarbon Streams

Industrial processes producing fluoropropenes (e.g., dehydrohalogenation of HCFC-253fb or HCFC-244bb) can generate mixtures of regioisomers and geometric isomers. (Z)-1,3,3-Trifluoroprop-1-ene (CAS 91419-93-1) serves as an authentic reference standard for GC-MS or ¹⁹F NMR identification and quantification of this specific isomer in product streams. The predicted differential chromatographic retention (based on LogP 0.89 vs. ~2.08 for the 3,3,3-isomer) suggests adequate separation from the major regioisomer under standard GC conditions. [1] Procurement of high-purity (Z)-isomer enables process analytical chemistry that cannot be performed with mixed-isomer or regioisomer reference materials.

Application
Selection Property
Validation Focus
Atmospheric fate modeling
Isomer-specific OH/O₃ rate constants
Sterochemical purity confirmation for environmental impact assessment
Medium-temperature heat pump R&D
Predicted ~4 °C boiling point
Experimental PVT and flammability characterization
CHF₂ building block synthesis
CHF=CH–CHF₂ substitution pattern
Radical addition regioselectivity review
Isomer-specific analytical standard
Defined (Z)-stereochemistry (CAS 91419-93-1)
GC-MS or ¹⁹F NMR identification in mixed fluoropropene streams
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